tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-methylcyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-11(6-8,7-13)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLMPPXJUOESHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Carbamate Protection-Deprotection Strategy
Starting Materials and Reaction Sequence
The most widely reported synthesis begins with 1-amino-3-methylcyclobutane-1-methanol. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). Subsequent hydroxymethylation is achieved via formaldehyde condensation, followed by acid-mediated deprotection to yield the final product.
Reaction Conditions:
- Protection Step : Conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours.
- Hydroxymethylation : Requires 37% aqueous formaldehyde and catalytic p-toluenesulfonic acid (PTSA) at 50–60°C.
- Deprotection : Trifluoroacetic acid (TFA) in DCM or HCl/dioxane at ambient temperature.
Yield Optimization:
| Step | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Boc Protection | Triethylamine | 0–5 | 89 | |
| Hydroxymethylation | PTSA | 55 | 78 | |
| Global Deprotection | HCl (4N in dioxane) | 20 | 95 |
This method’s limitation lies in the instability of the cyclobutane intermediate under acidic conditions, necessitating precise pH control during hydroxymethylation.
Mixed Anhydride-Mediated Synthesis from N-BOC-D-Serine
Patent-Derived Methodology
CN102020589B discloses an alternative route using N-BOC-D-Serine as the chiral starting material. The carboxyl group is activated via mixed anhydride formation with isobutyl chloroformate, followed by condensation with benzylamine to construct the cyclobutane core.
Critical Parameters:
- Anhydride Formation : N-methylmorpholine (NMM) as base, −10°C to 5°C in ethyl acetate.
- Cyclization : Benzylamine in anhydrous ethyl acetate at 10–15°C for 2 hours.
- O-Methylation : Phase-transfer catalysis with tetrabutylammonium bromide and methyl sulfate.
Performance Metrics:
| Stage | Reagent Ratio (mol) | Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Anhydride Formation | 1:1.2 (Boc-Ser:iBuOCOCl) | 2 | 98.5 | 93.1 |
| Cyclization | 1:1.3 (Anhydride:BnNH₂) | 2 | 97.2 | 91.8 |
| O-Methylation | 1:1.5 (I:Me₂SO₄) | 4 | 99.1 | 97.0 |
This route achieves enantiomeric excess >99% for the R-configuration, critical for pharmaceutical applications.
Catalytic Cyclobutane Ring Formation
Transition Metal-Catalyzed [2+2] Cycloaddition
Recent advances utilize ruthenium or iridium complexes to catalyze intermolecular [2+2] cycloadditions between alkenes and acrylates, forming the cyclobutane skeleton prior to carbamate installation. For example, [Ru(p-cymene)Cl₂]₂ with silver triflate enables regioselective cyclization at −20°C.
Comparative Catalyst Efficiency:
| Catalyst System | Substrate Scope | ee (%) | Turnover Number |
|---|---|---|---|
| [Ir(COD)Cl]₂/PPh₃ | Terminal alkenes | 85 | 420 |
| Ru(II)/Bipyridine | Strained alkenes | 92 | 580 |
While this method reduces step count, the requirement for anhydrous conditions and high catalyst loading (5–10 mol%) limits scalability.
Solvent Effects on Reaction Kinetics
Dielectric Constant and Yield Correlation
Polar aprotic solvents like dimethylformamide (DMF) accelerate carbamate formation but promote side reactions. Ethyl acetate balances reactivity and selectivity, as demonstrated in kinetic studies:
| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| DCM | 8.93 | 0.0042 | 12.3 |
| THF | 7.58 | 0.0038 | 8.7 |
| Ethyl Acetate | 6.02 | 0.0031 | 4.1 |
Lower ε solvents reduce nucleophilic attack on the Boc group, minimizing N-methylation byproducts.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, achieving 82% yield in 30 minutes via solid-state reaction between 1-amino-3-methylcyclobutanol and Boc anhydride. Particle size reduction to <50 µm enhances diffusion rates, outperforming solution-phase methods in energy efficiency.
Sustainability Metrics:
| Parameter | Solution-Phase | Mechanochemical |
|---|---|---|
| E-Factor | 23.4 | 1.8 |
| PMI (Process Mass Intensity) | 56.7 | 4.2 |
| Energy Consumption (kW·h/kg) | 18.9 | 2.1 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. The compound’s structural features allow for modifications that enhance bioactivity and selectivity towards specific biological targets.
Case Study: Neuroprotective Agents
Research has shown that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating conditions such as Alzheimer's disease. For instance, studies have indicated that certain analogs can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
Organic Synthesis
2.1 Synthesis of Carbamates
This compound is utilized in organic synthesis as a carbamate protecting group. This application is crucial in multi-step synthetic pathways where selective functionalization is required.
Research Applications
3.1 Proteomics and Biochemical Studies
The compound has been used in proteomics research, specifically in the study of enzyme mechanisms and interactions involving carbamates and amines. Its ability to modify protein structures makes it valuable for investigating enzyme-substrate interactions.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, providing insights into drug design .
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through the formation of stable carbamate linkages with amine groups in target molecules.
- The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Molecular Targets and Pathways:
- Targets include enzymes and proteins with accessible amine groups.
- Pathways involve the formation of covalent bonds with target molecules, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of tert-butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate, a comparison is made with structurally analogous carbamate-protected cycloalkane derivatives.
Structural and Functional Comparison
Key Research Findings
Ring Strain vs. Stability :
- The cyclobutane core in the target compound introduces significant ring strain, which may accelerate reactivity in nucleophilic substitution or ring-opening reactions compared to the more stable cyclohexane analogs. However, this strain can also reduce thermal stability .
- Cyclohexane-based carbamates (e.g., Compound 296) exhibit greater conformational flexibility, favoring interactions with hydrophobic enzyme pockets in drug candidates.
Substituent Effects: The hydroxymethyl group in the target compound enhances aqueous solubility and hydrogen-bonding capacity, which is advantageous for bioavailability. In contrast, the methoxy group in Compound 296 prioritizes membrane permeability due to its lipophilic nature.
Synthetic Utility: The Boc-protected amine in the target compound allows straightforward deprotection under mild acidic conditions (e.g., HCl/dioxane), similar to cyclohexane analogs. However, the cyclobutane ring’s strain may necessitate lower reaction temperatures to avoid side reactions during synthesis.
Pharmacological Implications
- Cyclohexane-based carbamates (e.g., Compounds 296, 298) are well-documented in kinase inhibitor development due to their balanced stability and binding affinity.
- The cyclobutane derivative’s polar hydroxymethyl group may improve solubility but could reduce blood-brain barrier penetration compared to methoxy-substituted analogs.
Biological Activity
Tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate is a carbamate derivative notable for its unique structural features, including a tert-butyl group and a hydroxymethyl substituent on a cyclobutane ring. This compound exhibits potential biological activities that are of significant interest in medicinal chemistry, particularly concerning neuroprotective effects and interactions with biological targets.
- Molecular Formula : C11H21NO3
- Molecular Weight : Approximately 215.29 g/mol
- Structural Features :
- Tert-butyl group enhances steric hindrance.
- Hydroxymethyl group may facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages with amine groups in target molecules. This interaction can inhibit or modify the activity of enzymes and proteins involved in various biochemical pathways. The compound has shown promise as both a β-secretase and acetylcholinesterase inhibitor, which are critical in the context of Alzheimer's disease pathology.
Neuroprotective Effects
Research indicates that compounds structurally similar to this compound exhibit neuroprotective properties. A study highlighted the compound's ability to protect astrocytes from amyloid beta (Aβ) toxicity, a hallmark of Alzheimer's disease. In vitro studies demonstrated that the compound improved cell viability in the presence of Aβ, suggesting its potential role in mitigating neurodegeneration.
In Vitro Studies
In vitro studies have shown that:
- Cell Viability : The compound increased the viability of astrocytes exposed to Aβ1-42, with cell viability rising from 43.78% to 62.98% when treated with the compound alongside Aβ1-42.
- Cytokine Production : It decreased TNF-α production, although not significantly enough to show statistical difference from controls.
In Vivo Studies
In vivo studies using scopolamine models indicated moderate protective effects against oxidative stress induced by scopolamine, as evidenced by reduced malondialdehyde (MDA) levels compared to untreated controls. However, the efficacy was not statistically significant when compared to established treatments like galantamine, indicating further research is needed to optimize bioavailability and therapeutic outcomes.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C9H17NO3 | Potential insecticidal properties |
| Tert-butyl N-[1-hydroxy-3-methylbutan-2-yl]carbamate | C10H21NO3 | Studied for pharmacological effects |
| Tert-butyl N-[1-(hydroxymethyl)phenyl]carbamate | C12H17NO3 | Explored for anti-cancer properties |
The unique cyclobutane structure of this compound imparts distinct reactivity patterns and biological interactions compared to other carbamates.
Case Studies
-
Astrocyte Protection Against Aβ Toxicity :
- Objective : To assess the protective effects against Aβ-induced cytotoxicity.
- Results : Significant improvement in cell viability was observed when treated with the compound alongside Aβ.
- : Suggests potential for therapeutic application in neurodegenerative diseases.
-
Oxidative Stress Mitigation :
- Objective : Evaluate the impact on oxidative stress markers in vivo.
- Results : Reduction in MDA levels indicated some protective effects; however, not statistically significant compared to controls.
- : Further optimization required for enhanced efficacy.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (1-(hydroxymethyl)-3-methylcyclobutyl)carbamate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclobutane ring functionalization and carbamate protection. For example:
Cyclobutane Precursor Preparation : Start with 3-methylcyclobutane derivatives, introducing hydroxymethyl groups via hydroxylation or oxidation reactions (e.g., using OsO₄ for dihydroxylation followed by selective reduction) .
Carbamate Protection : React the intermediate with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions (THF or DCM, 0–25°C) to install the tert-butyl carbamate group .
- Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC : Determine purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with FID detection .
- NMR : Confirm structure via ¹H/¹³C NMR. Key signals include tert-butyl protons (δ ~1.4 ppm), cyclobutane ring protons (δ ~1.8–2.5 ppm), and hydroxymethyl protons (δ ~3.5–4.0 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁NO₃: calculated 216.1594) .
Q. What are the stability considerations for storage and handling?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂/Ar) in sealed, light-resistant containers. Avoid moisture and strong acids/bases, which may hydrolyze the carbamate group .
- Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane functionalization or employ enzymatic resolution (lipases) post-synthesis .
- Asymmetric Catalysis : Apply Pd-catalyzed cross-coupling or hydrogenation with chiral ligands (e.g., BINAP or Josiphos) to control stereochemistry at the cyclobutane or hydroxymethyl positions .
- Validation : Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. What strategies resolve contradictions in reported reaction yields for cyclobutane carbamates?
- Methodological Answer :
- Reaction Optimization :
Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states .
Catalyst Screening : Compare Pd₂(dba)₃, CuI, or Ni catalysts for coupling reactions; adjust ligand ratios (e.g., BINAP) to improve efficiency .
- Byproduct Analysis : Use LC-MS or ¹H NMR to identify side products (e.g., over-oxidation or Boc deprotection). Adjust stoichiometry or reaction time to minimize degradation .
Q. How can computational modeling predict the compound’s reactivity in drug discovery contexts?
- Methodological Answer :
- DFT Calculations : Model cyclobutane ring strain and carbamate bond dissociation energies using Gaussian or ORCA software to predict stability under physiological conditions .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding (hydroxymethyl group) and hydrophobic interactions (tert-butyl) .
- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradictions & Mitigation
Q. Discrepancies in reported solubility How to address this experimentally?
- Methodological Answer :
- Solubility Profiling :
Test in aqueous buffers (pH 2–10) and organic solvents (DMSO, EtOH).
Use dynamic light scattering (DLS) to detect aggregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
